Structural Differentiation: N-Methylcalycinine vs. Dehydrodicentrine
N-Methylcalycinine (compound 7) differs from dehydrodicentrine (compound 4), the most potent AChE inhibitor in the *Stephania epigaea* study (IC50 = 2.98 μM) [1], by the presence of an *N*-methyl group and a saturated C-ring instead of an aromatic C-ring. This structural distinction is critical because the *N*-methyl group in aporphines has been shown to modulate AChE binding affinity and selectivity [2]. While the exact IC50 for N-Methylcalycinine is not reported in the primary literature, it is described as exhibiting 'potent AChE inhibitory activity' alongside compounds with IC50 values in the low micromolar range (2.98–4.36 μM) [1].
| Evidence Dimension | AChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Potent AChE inhibition (exact IC50 not reported) |
| Comparator Or Baseline | Dehydrodicentrine: IC50 = 2.98 μM; Epiganine B: IC50 = 4.36 μM |
| Quantified Difference | Not directly quantifiable; potency inferred to be comparable to low micromolar range based on class activity |
| Conditions | *In vitro* AChE inhibition assay (Ellman's method) using electric eel AChE |
Why This Matters
The structural differentiation (N-methylation and C-ring saturation) provides a distinct chemical handle for structure-activity relationship (SAR) studies, enabling researchers to probe how subtle modifications affect AChE inhibition without confounding variables from other alkaloids.
- [1] Dong, J. W., Cai, L., Fang, Y. S., Xiao, H., Li, Z. J., & Ding, Z. T. (2015). Proaporphine and aporphine alkaloids with acetylcholinesterase inhibitory activity from Stephania epigaea. *Fitoterapia*, *104*, 102–107. https://doi.org/10.1016/j.fitote.2015.05.019 View Source
- [2] Khunnawutmanotham, N., Sooknual, P., Batsomboon, P., Ploypradith, P., Chimnoi, N., Patigo, A., Saparpakorn, P., & Techasakul, S. (2023). Synthesis, Antiacetylcholinesterase Activity, and Molecular Dynamics Simulation of Aporphine–benzylpyridinium Conjugates. *ACS Medicinal Chemistry Letters*, *15*(1), 132–142. https://doi.org/10.1021/acsmedchemlett.3c00467 View Source
